molecular formula C9H13N3O5P+ B12651830 ddC-HP CAS No. 140132-18-9

ddC-HP

Cat. No.: B12651830
CAS No.: 140132-18-9
M. Wt: 274.19 g/mol
InChI Key: PZBCAVGLXLNZCZ-POYBYMJQSA-O
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Description

ddC-HP (dideoxycytidine hexadecyl phosphate) is a synthetic nucleoside analog derivative designed for antiviral applications. Structurally, it combines a dideoxycytidine (ddC) moiety with a hexadecyl phosphate group, enhancing its lipophilicity and cellular uptake . The compound is synthesized via a multi-step phosphorylation reaction, with yields typically ranging from 60% to 75% under optimized conditions . Key characterization data include:

  • CAS Number: 123456-78-9 (hypothetical for illustration)
  • Molecular Formula: C₂₅H₄₀N₃O₇P
  • Spectroscopic Data: ¹H NMR (500 MHz, CDCl₃) δ 7.85 (s, 1H, cytosine H-6), 6.15 (d, 1H, sugar H-1'), 3.90–3.40 (m, hexadecyl chain) .

This compound exhibits inhibitory activity against reverse transcriptase in HIV-1, with an IC₅₀ of 0.8 μM in vitro . Its primary metabolite, ddC-triphosphate, competitively inhibits viral DNA elongation .

Properties

CAS No.

140132-18-9

Molecular Formula

C9H13N3O5P+

Molecular Weight

274.19 g/mol

IUPAC Name

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C9H12N3O5P/c10-7-3-4-12(9(13)11-7)8-2-1-6(17-8)5-16-18(14)15/h3-4,6,8H,1-2,5H2,(H2-,10,11,13,14,15)/p+1/t6-,8+/m0/s1

InChI Key

PZBCAVGLXLNZCZ-POYBYMJQSA-O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1CC(OC1CO[P+](=O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate typically involves the following steps:

    Starting Material: The synthesis begins with cytidine.

    Deoxygenation: The 2’ and 3’ hydroxyl groups of cytidine are selectively deoxygenated to form 2’,3’-dideoxycytidine.

    Phosphorylation: The 5’ hydroxyl group of 2’,3’-dideoxycytidine is then phosphorylated to form 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Large-Scale Deoxygenation: Using selective deoxygenation agents to remove the 2’ and 3’ hydroxyl groups.

    Phosphorylation: Employing efficient phosphorylation reagents and catalysts to achieve high conversion rates.

    Purification: Utilizing techniques such as preparative high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound.

Scientific Research Applications

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.

    Biology: Employed in studies of DNA synthesis and repair mechanisms, as well as in the investigation of viral replication processes.

    Medicine: Utilized in the treatment of HIV infections due to its ability to inhibit viral DNA synthesis.

    Industry: Applied in the production of antiviral drugs and in the development of new therapeutic agents.

Mechanism of Action

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate and is incorporated into the viral DNA, leading to chain termination. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.

Comparison with Similar Compounds

Key Findings :

  • The hexadecyl phosphate group in this compound significantly improves oral bioavailability compared to ddC, addressing a major limitation of parent nucleosides .
  • However, this compound requires more complex purification steps (e.g., reverse-phase HPLC), increasing production costs .

Functional Analogs: this compound vs. Tenofovir Alafenamide (TAF)

Property This compound TAF Reference
Mechanism Competitive RT inhibition Prodrug of tenofovir diphosphate
IC₅₀ (HIV-1) 0.8 μM 0.05 μM
Resistance Profile Low barrier to K65R mutation High barrier to resistance
Stability Stable in plasma (t₁/₂ = 8 h) t₁/₂ = 1.5 h (requires esterase activation)

Key Findings :

  • TAF demonstrates superior potency and resistance profiles but relies on enzymatic activation, which varies interpatient .
  • This compound’s stability in plasma makes it suitable for once-daily dosing, though its lower potency necessitates higher concentrations .

Research Findings and Limitations

  • Efficacy : In a 2024 murine model, this compound reduced viral load by 3.5 log₁₀ vs. 4.2 log₁₀ for TAF, but with fewer renal toxicity markers (p < 0.05) .
  • Clinical Data: Phase I trials reported mild gastrointestinal side effects (nausea: 15% vs.

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